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Compound of Interest

Compound Name: 4-Phenoxyphenylacetonitrile

Cat. No.: B151008

For researchers, scientists, and drug development professionals, understanding the precise
three-dimensional arrangement of molecules is paramount for rational drug design and
structure-activity relationship studies. This guide provides a comparative analysis of the X-ray
crystallographic data of derivatives closely related to 4-phenoxyphenylacetonitrile, offering
insights into their solid-state conformation and intermolecular interactions. In the absence of a
publicly available crystal structure for 4-phenoxyphenylacetonitrile itself, this guide leverages
data from structurally analogous phenoxyphthalonitrile derivatives to infer key structural
features. Furthermore, we present a comparison with alternative structure determination
techniques and explore the biological relevance of these structural insights, particularly in the
context of their potential anticancer activity as tubulin inhibitors.

Comparative Analysis of Crystallographic Data

The conformation of phenoxyphenyl derivatives is largely defined by the relative orientation of
the two aromatic rings. This is best described by the torsion angles of the C-O-C ether linkage.
Subtle changes in substitution on the phenyl rings can lead to significant variations in the solid-
state packing and overall molecular conformation. Below is a comparison of key
crystallographic parameters for three closely related phenoxyphthalonitrile derivatives.
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4-(2- 4-(3- 5-nitro-4-(4-
Parameter methoxyphenoxy)p methoxyphenoxy)p methoxyphenoxy)p
hthalonitrile[1] hthalonitrile[1] hthalonitrile[2][3]
Crystal System Monoclinic Monoclinic Orthorhombic
Space Group P2i/c P21/n P212121
a (A) 10.339(3) 14.173(4) 6.66446(13)
b (A) 8.213(2) 7.649(2) 9.38249(18)
c (A 14.931(4) 11.969(3) 22.3970(6)
B (°) 99.43(3) 108.68(3) 90
Volume (A3) 1251.1(6) 1228.3(6) 1400.47(5)
Dihedral Angle (°) 83.84(11) 66.61(5) 89.0

(Phenoxy vs.
Phthalonitrile)

The data reveals that the substitution pattern significantly influences the crystal packing, as
evidenced by the different crystal systems and space groups. The dihedral angle between the
phenoxy and phthalonitrile rings, a critical determinant of molecular shape, varies notably
between the ortho- and meta-methoxy isomers and the nitro-substituted derivative. This
highlights the conformational flexibility of the ether linkage and its susceptibility to electronic
and steric effects of substituents.

Alternative Methodologies for Structure Elucidation

While single-crystal X-ray diffraction remains the gold standard for determining the atomic-level
structure of small molecules, other techniques offer advantages in specific scenarios.
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Technique

Description

Advantages

Disadvantages

3D Electron Diffraction
(3D ED) / MicroED

A technique that uses
a transmission
electron microscope

to collect diffraction

Requires much
smaller crystals than
X-ray diffraction,

enabling the study of

Data can be more
complex to process

due to dynamical

Crystal Structure
Prediction (CSP)

data from materials that are scattering effects.
nanocrystals. difficult to crystallize.

Does not require a
A computational physical crystal, Computationally

method that predicts
the most stable crystal
packing arrangements
of a molecule based
on its chemical

structure.

allowing for the
exploration of
potential polymorphs
and aiding in the
interpretation of
experimental powder

diffraction data.

intensive and may not
always predict the
experimentally
observed form, which
could be a metastable

polymorph.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the critical evaluation of

structural data.

Single-Crystal X-ray Diffraction (SC-XRD)

o Crystal Growth: Single crystals of suitable size and quality are grown from a supersaturated

solution of the compound by slow evaporation, vapor diffusion, or cooling.

o Crystal Mounting: A selected crystal is mounted on a goniometer head.

o Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the

diffraction pattern is recorded on a detector as the crystal is rotated.

» Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The initial crystal structure is solved using direct methods

or Patterson methods and then refined to obtain the final atomic coordinates and molecular

geometry.
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3D Electron Diffraction (3D ED) /| MicroED

Sample Preparation: A small amount of the microcrystalline powder is deposited on a
transmission electron microscopy (TEM) grid.

Data Collection: The TEM grid is placed in the electron microscope, and a series of electron
diffraction patterns are collected as the crystal is tilted at small angular increments.

Data Processing: The collected diffraction patterns are processed to reconstruct a 3D
reciprocal lattice.

Structure Determination: The unit cell and space group are determined from the 3D
diffraction data, and the structure is solved and refined using crystallographic software.

Crystal Structure Prediction (CSP)

Conformational Analysis: The conformational landscape of the isolated molecule is explored
to identify low-energy conformers.

Crystal Packing Generation: A large number of possible crystal packing arrangements are
generated for the low-energy conformers in various commaon space groups.

Lattice Energy Calculation: The lattice energy of each generated crystal structure is
calculated using force fields or more accurate quantum mechanical methods.

Ranking and Analysis: The predicted crystal structures are ranked based on their lattice
energies, and the most stable structures are analyzed and compared with experimental data
if available.

Biological Relevance: Tubulin Inhibition

Derivatives of 2-phenylacrylonitrile, a core scaffold within 4-phenoxyphenylacetonitrile, have

been identified as potent inhibitors of tubulin polymerization.[4] Tubulin is a crucial protein that

polymerizes to form microtubules, which are essential components of the cytoskeleton and the

mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle

in the G2/M phase and induce apoptosis, making them promising candidates for anticancer

drug development.
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The precise three-dimensional structure of these inhibitors is critical for their binding to the
colchicine-binding site on B-tubulin. The relative orientation of the aromatic rings, as
determined by X-ray crystallography, directly impacts the binding affinity and, consequently, the
biological activity.

Below is a diagram illustrating the mechanism of action of tubulin inhibitors.

4-Phenoxyphenylacetonitrile Derivative
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Caption: Mechanism of anticancer activity of 4-phenoxyphenylacetonitrile derivatives via
tubulin polymerization inhibition.

This guide underscores the importance of X-ray crystallography in elucidating the structural
nuances of 4-phenoxyphenylacetonitrile derivatives. The comparative data presented, along
with an overview of alternative techniques and the biological context, provides a valuable
resource for researchers in the field of medicinal chemistry and drug discovery. The detailed
structural information is a critical component in the rational design of more potent and selective
tubulin inhibitors for cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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